![molecular formula C9H12OS B2372396 (1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol CAS No. 179613-06-0](/img/structure/B2372396.png)
(1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol: is an organic compound characterized by the presence of a hydroxyl group (-OH) attached to a chiral carbon atom, which is also bonded to a phenyl ring substituted with a methylsulfanyl group (-SCH3)
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a chiral building block in the synthesis of complex organic molecules.
- Employed in the development of new catalysts and ligands for asymmetric synthesis .
Biology:
- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties .
Medicine:
- Explored as a potential intermediate in the synthesis of pharmaceutical compounds with therapeutic applications .
Industry:
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method offers high yield and selectivity, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol can undergo oxidation to form the corresponding ketone, (1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-one.
Common Reagents and Conditions:
Oxidation: CrO3, PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in THF or ether at low temperatures.
Substitution: SOCl2 in DCM at room temperature.
Major Products:
Oxidation: (1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-one.
Reduction: (1S)-1-[4-(methylsulfanyl)phenyl]ethane.
Substitution: (1S)-1-[4-(methylsulfanyl)phenyl]ethyl chloride.
Mecanismo De Acción
The mechanism of action of (1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The methylsulfanyl group may also participate in interactions with enzymes and receptors, modulating their activity .
Comparación Con Compuestos Similares
(1S)-1-[4-(methylsulfonyl)phenyl]ethan-1-ol: Similar structure but with a sulfonyl group (-SO2CH3) instead of a methylsulfanyl group.
(1S)-1-[4-(methoxy)phenyl]ethan-1-ol: Similar structure but with a methoxy group (-OCH3) instead of a methylsulfanyl group.
Uniqueness:
Propiedades
IUPAC Name |
(1S)-1-(4-methylsulfanylphenyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7,10H,1-2H3/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCBEPLEVWVPAD-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)SC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)SC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

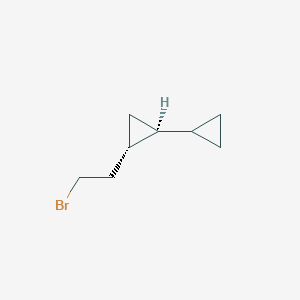
![Tert-butyl N-[(1-imino-2,2-dimethyl-1-oxothiolan-3-yl)methyl]carbamate](/img/structure/B2372317.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide](/img/structure/B2372318.png)

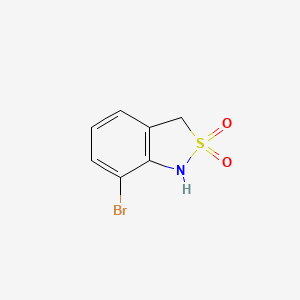
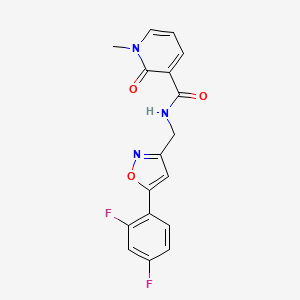
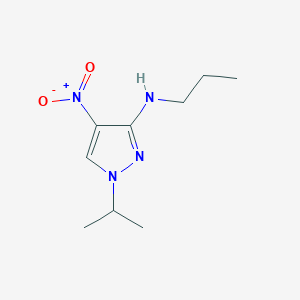
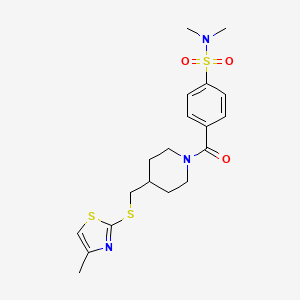
![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2372326.png)
![N-(5-BENZYL-1,3-THIAZOL-2-YL)-2-[(2,5-DIMETHYLPHENYL)AMINO]ACETAMIDE](/img/structure/B2372328.png)
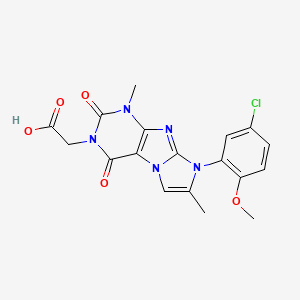
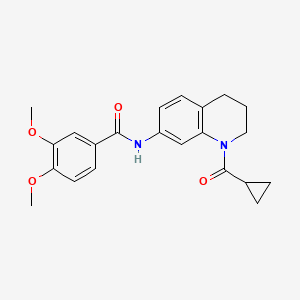
![Ethyl 4-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2372335.png)
